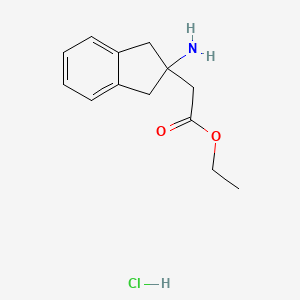
3-(5-メチル-1H-1,2,4-トリアゾール-3-イル)ピペリジン
概要
説明
The compound “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine”, can be confirmed using various techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, one study confirmed the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, one study reported the synthesis of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .科学的研究の応用
触媒作用
トリアゾールモチーフを含む化合物は、特定の金属イオンを安定化させる能力があるため、触媒作用に使用されてきました。 これは、さまざまな化学反応における触媒効果を高める可能性があります .
酵素阻害
トリアゾール誘導体は、酵素阻害剤として潜在的な可能性を示しており、さまざまな疾患の治療薬を設計する際に役立つ可能性があります .
光化学
トリアゾール環は、光化学的用途においてその電子特性により役割を果たす可能性があり、感光性材料の開発に役立つ可能性があります .
分子論理
トリアゾール含有化合物は、ユニークな電子特性を持つ複雑な構造を形成する能力があるため、分子論理で使用されてきました .
材料科学
材料科学では、トリアゾール誘導体は、特定の特性を持つポリマー、デンドリマー、ゲルを作成するために貢献することができます .
抗がん作用
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been used in the synthesis of heterocyclic compounds to inhibit certain biochemical pathways .
Biochemical Pathways
Related compounds, such as 1,2,4-triazole derivatives, have been associated with various pharmacological and industrial applications .
Result of Action
Compounds with similar structures have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be environmentally benign .
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structure and use. For instance, one study evaluated the safety of novel 1,2,4-triazole derivatives on MRC-5 as a normal cell line and found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
将来の方向性
The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents for various applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives, they are considered important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum potential can help in dealing with the escalating problems of microbial resistance .
生化学分析
Biochemical Properties
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as serine/threonine-protein kinases, which are involved in regulating various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine may also interact with other proteins and receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the AKT signaling pathway, which is crucial for cell survival and proliferation. By altering the activity of key enzymes and proteins within this pathway, 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can impact processes such as apoptosis, cell cycle progression, and metabolic regulation.
Molecular Mechanism
At the molecular level, 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it could induce conformational changes in a protein, enhancing its activity. These interactions can lead to changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions Long-term exposure to 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting survival . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may influence the activity of key metabolic enzymes, altering the flow of metabolites through specific pathways. This can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, binding to transport proteins can facilitate the uptake of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine into cells, while interactions with intracellular proteins can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it could be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism
特性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKCTLGZRHZIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)




![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)






